molecular formula C10H11FO2 B13981469 2-(Cyclopropylmethoxy)-4-fluorophenol

2-(Cyclopropylmethoxy)-4-fluorophenol

Cat. No.: B13981469
M. Wt: 182.19 g/mol
InChI Key: JWQUTDWMSBYXSV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-fluorophenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, which also bears a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorophenol.

    Formation of Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 4-fluorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluorophenol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)phenol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-Fluorophenol: Lacks the cyclopropylmethoxy group, affecting its reactivity and applications.

    2-(Cyclopropylmethoxy)-4-chlorophenol:

Uniqueness

2-(Cyclopropylmethoxy)-4-fluorophenol is unique due to the combination of the cyclopropylmethoxy group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-fluorophenol

InChI

InChI=1S/C10H11FO2/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

JWQUTDWMSBYXSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)F)O

Origin of Product

United States

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